
4-Isopropylphenylhydrazine hydrochloride
Overview
Description
4-Isopropylphenylhydrazine hydrochloride is a chemical compound with the molecular formula C₉H₁₅ClN₂ and a molecular weight of 186.68 g/mol . It is commonly used in organic synthesis and has applications in various scientific research fields. The compound appears as white to beige or brownish flakes or powder .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Isopropylphenylhydrazine hydrochloride can be synthesized by neutralizing 4-isopropylphenylhydrazine with hydrochloric acid. The reaction typically involves dissolving 4-isopropylphenylhydrazine in a suitable solvent, such as methanol or dimethyl sulfoxide (DMSO), and then adding hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Isopropylphenylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenylhydrazines.
Scientific Research Applications
Organic Synthesis
4-Isopropylphenylhydrazine hydrochloride serves as an essential starting material for synthesizing a variety of organic compounds. It has been utilized in the preparation of:
- Triazole Derivatives : The compound can be reacted with isatins to produce 2-(4-Isopropylphenyl)-2H-[1,2,3]triazole, which demonstrates potential biological activities .
- Hydrazone Compounds : It is also used to synthesize hydrazone derivatives, which have shown promising antibacterial and antitubercular properties .
Medicinal Chemistry
Research indicates that derivatives of this compound exhibit significant biological activities:
- Antibacterial Activity : A series of compounds derived from this hydrazine have been found to be potent against various gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). One derivative was noted to be more effective than traditional antibiotics like ciprofloxacin .
- Antitumor Activity : Some synthesized compounds demonstrated substantial anti-proliferative effects against cancer cell lines (A549, HT-1080, SGC-7901), with IC50 values as low as 0.054 µM, indicating strong potential for cancer treatment .
Structure-Activity Relationship Studies
The compound is frequently employed in structure-activity relationship (SAR) studies to explore the effects of different substituents on biological activity. For instance:
- Cytoprotective Effects : In studies involving Alzheimer's disease models, certain derivatives showed significant cytoprotective effects against oxidative stress induced by hydrogen peroxide .
- Inhibition of Aβ Aggregation : The inhibition of amyloid-beta aggregation has been correlated with lipophilicity in various derivatives synthesized from this compound .
Table 1: Biological Activities of Derivatives
Compound | Activity Type | Target | IC50 Value |
---|---|---|---|
A14 | Antibacterial | MRSA | < 1 µg/mL |
9c | Antitumor | A549 | 0.054 µM |
10c | Antitubulin | HT-1080 | 0.16 µM |
Case Study: Synthesis of Triazole Derivatives
In a study published in MDPI, researchers synthesized several triazole derivatives from this compound and evaluated their biological activities. The results indicated that these derivatives could potentially serve as multitarget agents in treating neurodegenerative diseases due to their ability to inhibit Aβ aggregation .
Mechanism of Action
The mechanism of action of 4-isopropylphenylhydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound may also interact with cellular pathways, affecting various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenylhydrazine hydrochloride
- 4-(Trifluoromethyl)phenylhydrazine
- 4-Fluorophenylhydrazine hydrochloride
- 4-Bromophenylhydrazine hydrochloride
- 2,4-Dichlorophenylhydrazine hydrochloride
Uniqueness
4-Isopropylphenylhydrazine hydrochloride is unique due to its isopropyl group, which imparts distinct chemical properties and reactivity compared to other phenylhydrazine derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .
Biological Activity
4-Isopropylphenylhydrazine hydrochloride (4IPH) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the context of neurodegenerative diseases and antimicrobial applications. This article explores the biological activity of 4IPH, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
4IPH is characterized by its hydrazine functional group, which is crucial for its biological activity. The compound has been reported to inhibit the synthesis of galacturonic acid, a vital precursor for bacterial cell wall biosynthesis, by binding to the enzyme UDP-galactose 4-epimerase. This inhibition disrupts bacterial growth and has led to investigations into its antibacterial properties .
Additionally, 4IPH exhibits significant neuroprotective effects by inhibiting the formation of amyloid beta plaques, which are implicated in Alzheimer's disease. The compound's ability to inhibit oxidative enzymes such as oxidases and peroxidases contributes to its anti-inflammatory and neuroprotective properties .
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Alzheimer's Disease Research
A study investigated the structure-activity relationship (SAR) of various derivatives of hydrazone compounds similar to 4IPH. It was found that 4IPH and its derivatives significantly inhibited amyloid beta aggregation with an IC50 value as low as 0.43 µM, demonstrating strong potential as therapeutic agents in Alzheimer's disease . The research highlighted that modifications to the hydrazone moiety could enhance bioactivity, suggesting avenues for further development.
Antibacterial Studies
In another study focusing on antimicrobial properties, 4IPH was evaluated against several strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited potent antibacterial activity superior to some clinical antibiotics like ciprofloxacin, indicating its potential as a novel antibacterial agent . The mechanism was linked to its ability to target FtsZ, a protein essential for bacterial cell division.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing derivatives of 4-Isopropylphenylhydrazine hydrochloride in organic chemistry?
- Methodology : The compound is commonly synthesized via condensation reactions. For example, reacting this compound with aldehydes (e.g., 5-methoxyisatin or benzaldehyde derivatives) in methanol at room temperature yields hydrazone derivatives . Typical conditions include equimolar ratios of reactants and purification via recrystallization or column chromatography.
Q. What analytical techniques are recommended for quantifying this compound in solution?
- Methodology : UV-Vis spectroscopy with phosphomolybdic acid (PMA) as a derivatizing agent can be employed. A stock solution in 0.1 M HCl (prepared at 0.1 g/100 mL) is mixed with PMA, and absorbance is measured at 700 nm . Calibration curves using standard solutions ensure accuracy.
Q. How should this compound be stored to maintain stability?
- Methodology : Store at -20°C in airtight containers protected from light. Solubility data indicate compatibility with DMSO and methanol for experimental use .
Q. What safety precautions are necessary when handling this compound?
- Methodology : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap. Work in a fume hood to prevent inhalation of dust .
Advanced Research Questions
Q. How can reaction conditions be optimized for azo-coupling of this compound with aryl diazonium salts to enhance yield?
- Methodology : Adjust pH to acidic conditions (HCl, 0.1 M) and maintain temperatures between 0–5°C during diazotization. Use stoichiometric excess of the diazonium salt (1.2–1.5 eq) and monitor reaction progress via TLC .
Q. What mechanistic insights explain the anti-amyloidogenic activity of hydrazone derivatives synthesized from this compound?
- Methodology : Thioflavin T (ThT) fluorescence assays show inhibition of Aβ40 aggregation. Co-incubate 100 μM test compounds with Aβ40 in PBS + 2% HFIP for 2 hours at 25°C. IC50 values are calculated for inhibitors showing >80% activity .
Q. How do structural modifications (e.g., isopropyl substitution) impact the biological activity of phenylhydrazine derivatives?
- Methodology : Comparative studies using 4-methyl or 4-methoxy analogs reveal steric and electronic effects. Molecular docking and 3D-QSAR models assess interactions with amyloidogenic targets. The isopropyl group enhances hydrophobic binding in enzyme pockets .
Q. How can NMR spectroscopy resolve discrepancies in reported melting points (183–185°C vs. 203°C)?
Properties
IUPAC Name |
(4-propan-2-ylphenyl)hydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c1-7(2)8-3-5-9(11-10)6-4-8;/h3-7,11H,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFPPUVGWDZXMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369807 | |
Record name | 4-Isopropylphenylhydrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118427-29-5 | |
Record name | 4-Isopropylphenylhydrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(propan-2-yl)phenyl]hydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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